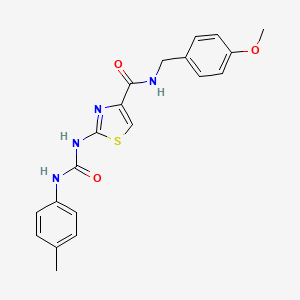

N-(4-methoxybenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Description

N-(4-Methoxybenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a thiazole-based compound featuring a 4-methoxybenzyl group at the N-position of the thiazole ring, a p-tolyl-substituted ureido moiety at the 2-position, and a carboxamide group at the 4-position. This structural architecture positions it within a class of bioactive thiazole derivatives known for diverse pharmacological applications, including enzyme inhibition, antiviral activity, and antioxidant effects . The 4-methoxybenzyl group enhances lipophilicity and may influence metabolic stability, while the ureido and carboxamide functionalities contribute to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-13-3-7-15(8-4-13)22-19(26)24-20-23-17(12-28-20)18(25)21-11-14-5-9-16(27-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVDYGOMJDHNAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiazole ring: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.

Introduction of the urea group: This step involves the reaction of an amine with an isocyanate to form the urea linkage.

Attachment of the methoxybenzyl and p-tolyl groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Thiazole Ring Formation

The synthesis of the thiazole core typically involves cyclization reactions. Based on analogous compounds, this step likely proceeds through the reaction of L-cysteine derivatives with aromatic aldehydes under mild conditions (e.g., ethanol/water at ambient temperature). This forms a thiazolidine intermediate, which undergoes oxidation to yield the thiazole ring .

Key Reaction Steps :

-

Cyclization : L-cysteine reacts with benzaldehyde derivatives to form a thiazolidine-4-carboxylic acid intermediate.

-

Oxidation : The intermediate is oxidized (e.g., using BrCCl₃/DBU) to dehydrogenate the thiazolidine ring into a thiazole .

Critical Observations :

-

Auto-dehydrogenation of thiazoline to thiazole occurs under ambient conditions without external oxidants, as observed in SMART analogues .

-

The thiazole ring adopts a planar geometry, enabling conjugation with adjacent aromatic rings .

Ureido Group Formation

The ureido functionality is introduced through nucleophilic substitution or isocyanate reactions. Analogous methods involve:

-

Reaction with isocyanate : Treatment of amines with p-tolyl isocyanate to form urea derivatives under controlled conditions (e.g., THF, catalytic base).

-

Coupling : For thiadiazole-thiazole hybrids, chloroacetamide derivatives react with thiadiazole thiols in acetone/K₂CO₃ .

Mechanistic Insights :

-

The ureido group’s formation relies on the nucleophilic attack of amines on electrophilic carbonyl carbons (e.g., isocyanate).

-

In thiadiazole derivatives, methylene protons (-SCH₂CO-) exhibit distinct singlets in ¹H NMR, confirming ureido group integrity .

Structural Validation and Stability

The final compound’s structure is validated through spectroscopic and analytical techniques:

-

¹H NMR : Methylene protons adjacent to the ureido group appear as singlets (4.30–4.35 ppm) .

-

Mass Spectrometry : Elemental analysis confirms molecular weight (e.g., 410.5 g/mol for related compounds).

-

Conjugation : The thiazole ring’s planarity and short C-C bond lengths (1.46–1.49 Å) indicate extended π-conjugation across the aromatic system .

General Synthetic Strategy

A consolidated synthesis pathway for N-(4-methoxybenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide would involve:

-

Thiazole formation : Cyclization of cysteine derivatives followed by oxidation.

-

Amide coupling : Introduction of the carboxamide via EDCI/HOBt-mediated reactions.

-

Ureido installation : Reaction with p-tolyl isocyanate or analogous reagents.

Comparison of Key Reagents :

| Step | Reagents | Role | References |

|---|---|---|---|

| Thiazole Formation | L-Cysteine, benzaldehydes | Cyclization | |

| Carboxamide Coupling | EDCI/HOBt, 4-methoxybenzylamine | Amide bond formation | |

| Ureido Group | p-Tolyl isocyanate | Urea formation |

This synthesis leverages well-established organic transformations, with critical optimizations in oxidation steps and coupling conditions to ensure high yields and purity. The compound’s stability and reactivity are governed by its conjugated aromatic system and functional group compatibility .

Scientific Research Applications

N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a synthetic organic compound belonging to the thiazole derivatives class. It features a complex structure including a thiazole ring, a carboxamide group, and various aromatic substituents.

Scientific Research Applications

N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide has applications in chemistry, biology, and medicine. It is explored for potential therapeutic uses, especially in developing new drugs and treatments.

General Application Areas:

- Building Block: The compound is a building block for synthesizing complex molecules and a reagent in various organic reactions.

- Potential Biological Activities: It has been investigated for antimicrobial, antifungal, and anticancer properties.

- Specialty Chemicals: It may be used in producing specialty chemicals and materials with specific properties.

Research indicates that compounds with thiazole and urea functionalities exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the methoxybenzyl and p-tolyl groups may enhance the lipophilicity and biological activity of this compound.

- Anticancer Activity: Thiazole derivatives can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound has shown promising results in inhibiting tumor growth in preclinical models.

- Anti-inflammatory Effects: The compound's structure suggests potential anti-inflammatory properties. Thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Modifications in thiazole structures can lead to significant COX-2 inhibition, reducing inflammation markers like TNFα and IL-6.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Thiazole Carboxamides with Pyridinyl Substituents

Compounds such as N-substituted 2-(4-pyridinyl)thiazole-5-carboxamides (e.g., [3a–s] from ) share the thiazole-carboxamide core but differ in substituents. Computational studies suggest that the pyridinyl group enhances π-π stacking interactions, whereas the ureido group in the target compound may favor hydrogen bonding with proteases or kinases .

Thioxothiazolidinyl-Acetamides

Thioxothiazolidinyl-acetamides () feature a thiazolidinone ring instead of a thiazole. The thioxo group in these compounds enhances urease inhibition (IC50: 0.8–12.4 µM), but the absence of a methoxybenzyl group reduces blood-brain barrier penetration compared to the target compound .

Antioxidant Thiazoles

N-(4-Substitutedbenzyl)-2-amino-thiazoles () exhibit antioxidant properties due to the arylmethylamine moiety. Replacing the amino group with a ureido-p-tolyl unit (as in the target compound) may reduce antioxidant capacity but improve kinase inhibition .

Enzymatic Inhibition

- Thioxothiazolidinones: Potent urease inhibitors (IC50: 0.8–12.4 µM) due to thioxo group coordination to nickel in the enzyme active site .

- Pyridinyl Thiazoles : Anti-replicative activity (EC50: 0.5–5 µM) against RNA viruses, attributed to pyridinyl-thiazole interactions with viral polymerases .

- Target Compound : Hypothesized to inhibit kinases (e.g., EGFR) via ureido-mediated hydrogen bonding, though experimental validation is pending.

Antioxidant Activity

- Arylmethylamino Thiazoles (): DPPH radical scavenging (IC50: 15–30 µM) via electron-donating amino groups .

- Target Compound : The ureido group may diminish antioxidant efficacy but enhance target specificity for kinases.

Key Research Findings and Data Gaps

- Structural Insights : The 4-methoxybenzyl group in the target compound likely improves metabolic stability over analogs with unsubstituted benzyl groups (e.g., ) .

- Synthetic Challenges : Multistep synthesis may lead to lower yields (<50%) compared to single-step amidation in (70–90%) .

- Biological Data Gap: No direct enzymatic or cellular activity data exist for the target compound; predictions are based on structural analogs.

Biological Activity

N-(4-methoxybenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, particularly its anticancer and anti-inflammatory properties, supported by relevant data and case studies.

Structural Overview

The compound features a thiazole ring, a urea linkage, and aromatic substituents which are known to influence its biological properties. The structural components include:

- Thiazole Ring : Known for various biological activities, including anticancer effects.

- Urea Moiety : Often associated with enhanced pharmacological properties.

- Aromatic Substituents : Such as methoxybenzyl and p-tolyl groups that can modulate activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activities. For instance:

- Mechanism of Action : Compounds in the thiazole family have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism leads to cell cycle arrest and apoptosis in cancer cells .

- In Vitro Studies : In vitro tests have indicated that related thiazole derivatives possess IC50 values in the low nanomolar range against various cancer cell lines, including melanoma and prostate cancer cells .

- In Vivo Efficacy : In vivo studies using xenograft models have shown that these compounds can effectively reduce tumor growth without significant neurotoxicity, indicating a favorable safety profile .

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

- Inhibition of Cytokine Production : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-17 and TNFα, which are critical in inflammatory responses .

- Neutrophil Chemotaxis : Some derivatives have shown potent inhibition of neutrophil migration, suggesting potential applications in treating inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and similar compounds:

| Activity Type | IC50 Values (µM) | Mechanism | Cell Lines/Models |

|---|---|---|---|

| Anticancer | 0.124 - 3.81 | Inhibition of tubulin polymerization | Various cancer cell lines |

| Anti-inflammatory | 0.1 - 1 | Inhibition of IL-17 and TNFα production | In vitro assays |

| Neutrophil Chemotaxis | 10 - 55 nM | Inhibition of neutrophil migration | Mouse models |

Case Studies

Several case studies highlight the efficacy of thiazole derivatives:

- A study evaluating a series of SMART compounds showed that they effectively bind to the colchicine-binding site on tubulin, leading to significant anticancer effects in both in vitro and in vivo settings .

- Another investigation into related thiazole compounds revealed their ability to overcome multidrug resistance in cancer cells, demonstrating their potential as effective therapeutic agents against resistant tumors .

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step protocols, including amidation, coupling, and cyclization. For example, thiazole core formation can be achieved via Hantzsch thiazole synthesis, followed by ureido-group introduction using substituted phenyl isocyanates. Key intermediates are characterized via ¹H/¹³C NMR (confirming functional groups and stereochemistry), mass spectrometry (validating molecular weight), and HPLC (assessing purity >98%) .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

- ¹H/¹³C NMR : Resolves substituent patterns (e.g., methoxybenzyl protons at δ ~3.8 ppm, aromatic protons in the p-tolyl group at δ ~7.2 ppm) .

- ESI-MS : Validates molecular ion peaks (e.g., [M+H]⁺ matching theoretical m/z) .

- HPLC : Ensures purity (>95%) using reverse-phase columns (e.g., C18, acetonitrile/water gradients) .

Q. What in vitro assays are recommended for preliminary biological evaluation?

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

- Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Catalytic systems : Use CuI/L-proline for azide-alkyne cycloadditions (yields >70%) .

- Purification : Preparative TLC or flash chromatography (hexane/ethyl acetate gradients) resolves low-yield products (e.g., 35% yield for hydroxylated analogs) .

Q. What computational strategies predict binding affinity to biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or DNA gyrase .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. How to resolve contradictions in reported biological activity data?

- Assay standardization : Use identical cell lines/passage numbers to minimize variability .

- Metabolic stability : Evaluate compound degradation in serum (e.g., half-life <2 hrs may explain inconsistent IC50 values) .

- Off-target profiling : Screen against kinase panels to identify polypharmacology effects .

Q. What methodologies address stereochemical challenges in chiral analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.